molecular formula C18H22O3S B2876090 Mesityl 2,4,6-trimethylbenzenesulfonate CAS No. 299968-84-6

Mesityl 2,4,6-trimethylbenzenesulfonate

Cat. No. B2876090
CAS RN: 299968-84-6
M. Wt: 318.43
InChI Key: KVKAYMBXVDFTLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) single crystals was achieved by a slow solvent evaporation technique using methanol as a solvent .


Chemical Reactions Analysis

While specific chemical reactions involving Mesityl 2,4,6-trimethylbenzenesulfonate are not detailed, research has shown that N-mesityl substituted NHCs (N-heterocyclic carbenes) can catalyze reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions .

Scientific Research Applications

Optoelectronic Devices

Mesityl 2,4,6-trimethylbenzenesulfonate has been utilized in the development of optoelectronic devices due to its potential as a light emitter. The absence of energetically low-lying non-emissive states in neutral π-radicals like mesitylated trityl radicals makes them suitable for this application. These materials exhibit enhanced photoluminescence arising from symmetry breaking in the excited state .

Photoluminescent Materials

The compound has shown promise in creating photoluminescent materials with high quantum efficiency. This is particularly relevant in the context of organic light-emitting diodes (OLEDs), where the fast emission process of mesitylated radicals can reduce exciton quenching, thereby improving device performance .

Synthetic Methodology

A defect-free synthetic methodology involving mesityl substitution at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical has been reported. This approach reveals novel optoelectronic properties and could pave the way for the synthesis of new materials with tailored electronic characteristics .

Luminescent Radical Development

The introduction of mesityl groups to radical acceptors has led to the simplest structure of a stable radical showing high fluorescence efficiency in solution. This development is significant for the creation of efficient doublet emitters for applications such as OLEDs .

Terahertz Wave Generation

Mesityl 2,4,6-trimethylbenzenesulfonate has been used in the growth of crystals for terahertz wave generation. The compound’s ability to facilitate the growth of crystals with favorable terahertz properties makes it a valuable material in this field .

Hirshfeld Surface Studies

The compound has also been employed in Hirshfeld surface studies to analyze intermolecular interactions. This application is crucial for understanding the crystal packing and molecular arrangement, which are essential factors in the design of materials with specific properties .

Safety and Hazards

Specific safety and hazard information for Mesityl 2,4,6-trimethylbenzenesulfonate is not available in the retrieved resources .

properties

IUPAC Name

(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3S/c1-11-7-13(3)17(14(4)8-11)21-22(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKAYMBXVDFTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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